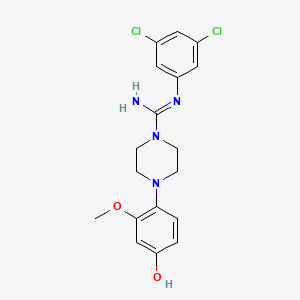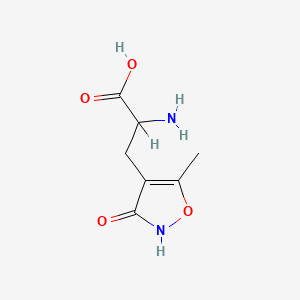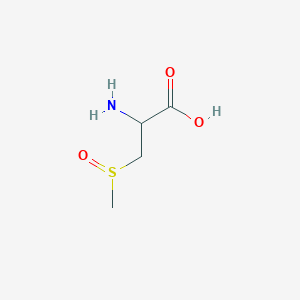
S-Méthyl-L-cystéine sulfoxyde
Vue d'ensemble
Description
S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .
Synthesis Analysis
The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .
Molecular Structure Analysis
The molecular formula of S-Methyl-L-cysteine sulfoxide is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .
Chemical Reactions Analysis
Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .
Applications De Recherche Scientifique
Santé Cardiométabolique
Une consommation plus élevée de légumes crucifères et d'alliacées, qui contiennent du S-Méthyl-L-cystéine sulfoxyde (SMCSO), est associée à un risque moindre de résultats liés au métabolisme cardiaque . Le SMCSO peut en partie contribuer à ces effets bénéfiques .
Propriétés Anti-hyperglycémiques
Le SMCSO a démontré des propriétés anti-hyperglycémiques favorables dans les modèles animaux et in vitro . Il peut modifier les enzymes liées au glucose et améliorer la fonction des cellules bêta pancréatiques .
Propriétés Anti-hypercholestérolémiques
Le SMCSO peut avoir des effets anti-hypercholestérolémiques en augmentant l'excrétion des acides biliaires et des stérols et en modifiant les enzymes liées au cholestérol .
Propriétés Antioxydantes
Le SMCSO a démontré des propriétés antioxydantes, pouvant contribuer à atténuer les dommages oxydatifs observés dans diverses pathologies .
Effets Anticancéreux
La recherche a exploré les effets anticancéreux du SMCSO, bien que des études supplémentaires soient nécessaires pour confirmer ces avantages potentiels .
Effets Antibactériens
Le SMCSO a été étudié pour ses effets antibactériens, en particulier en relation avec sa présence dans les légumes riches en soufre .
Propriétés Neuroprotectrices
La S-Méthyl-L-cystéine (SMLC), un substrat du système antioxydant catalytique médié par la méthionine sulfoxyde réductase A (MSRA), est naturellement présente dans certains légumes et a été étudiée comme traitement pour les maladies neurodégénératives .
Propriétés de Phytoalexine
Le this compound, un métabolite secondaire des plantes, fonctionne comme une phytoalexine avec une forte activité antimicrobienne, empêchant la pathogenèse dans les plantes en croissance .
Mécanisme D'action
Target of Action
S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .
Mode of Action
The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .
Biochemical Pathways
SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .
Pharmacokinetics
It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .
Result of Action
The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.
Action Environment
The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .
Safety and Hazards
Orientations Futures
Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .
Analyse Biochimique
Biochemical Properties
S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Cellular Effects
S-Methyl-L-cysteine sulfoxide has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .
Molecular Mechanism
At the molecular level, S-Methyl-L-cysteine sulfoxide exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .
Metabolic Pathways
S-Methyl-L-cysteine sulfoxide is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level S-Methyl-L-cysteine sulfoxide excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-Methyl-L-cysteine sulfoxide involves the oxidation of S-Methyl-L-cysteine to form the sulfoxide derivative.", "Starting Materials": [ "S-Methyl-L-cysteine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve S-Methyl-L-cysteine in a suitable solvent", "Add the oxidizing agent slowly to the reaction mixture while stirring", "Maintain the reaction mixture at a suitable temperature and pH for the oxidation reaction to occur", "Monitor the progress of the reaction using analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using appropriate techniques (e.g. recrystallization, chromatography)", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity" ] } | |
Numéro CAS |
6853-87-8 |
Formule moléculaire |
C4H9NO3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methylsulfinylpropanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |
Clé InChI |
ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |
SMILES isomérique |
CS(=O)C[C@H](C(=O)O)N |
SMILES |
CS(=O)CC(C(=O)O)N |
SMILES canonique |
CS(=O)CC(C(=O)O)N |
Apparence |
Solid powder |
melting_point |
163 °C |
| 32726-14-0 | |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)
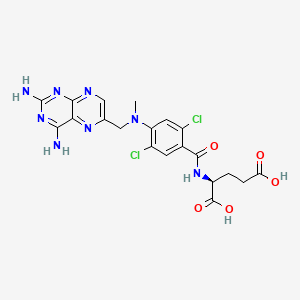
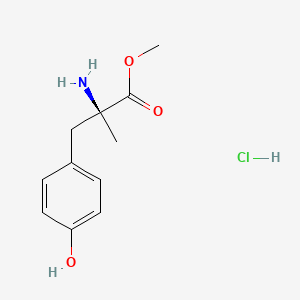
![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)
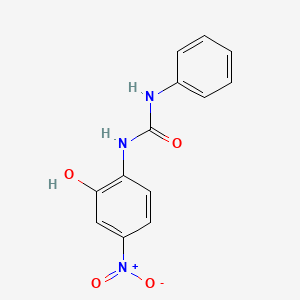
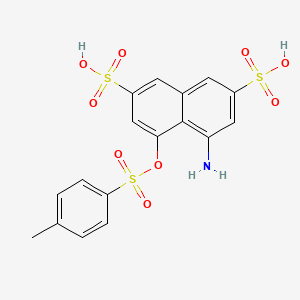


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)
